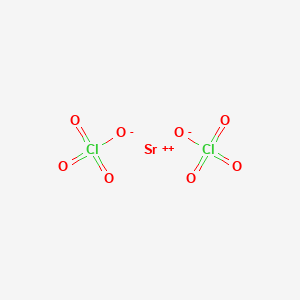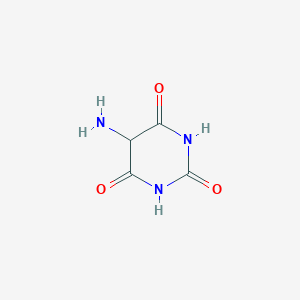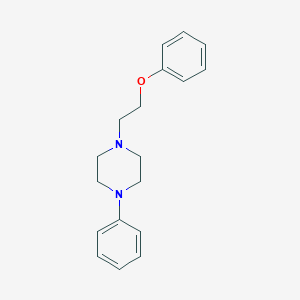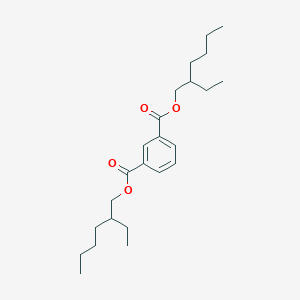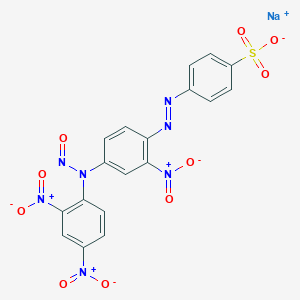
Azo yellow
Descripción general
Descripción
Azo Yellow, also known as Hansa Yellow, is a member of the Azo family of pigments. It is one of the most commonly found pigments in Lemon Yellow artist paints . It is transparent with relatively high tinting strength, which means that it creates very clean, vibrant results in color mixing without being overpowering . It is also used as a biosensor, anti-fungal agent, and anti-AIDS (acquired immunodeficiency syndrome) agent .
Synthesis Analysis
Azo Yellow is synthesized through a process known as azo coupling . This involves the reaction of aromatic diazonium ions with activated aromatics such as anilines or phenols . The process is widely used in the production of dyes, lakes, and pigments .Molecular Structure Analysis
Azo Yellow belongs to the group of azo dyes, which are characterized by the presence of an azo group (-N=N-) as part of their molecular structure . The azo group is responsible for the dye’s color, as it allows the molecules to absorb light within the visible range .Chemical Reactions Analysis
Azo Yellow undergoes various chemical reactions, including coupling reactions with other aromatic compounds . It can also undergo reactions under UV-Vis spectroscopy, resulting in changes in its absorption properties .Physical And Chemical Properties Analysis
Azo Yellow is an orange-colored powder . It has excellent lightfastness and heat stability . Its thermal behavior indicates the evaporation of absorbed and physically bonded water up to 188 °C, after which the material possesses thermal stability .Aplicaciones Científicas De Investigación
Microbial Reduction of Azo Dyes : Intestinal microorganisms metabolize azo dyes, like Azo yellow, to aromatic amines, indicating their significance in human and environmental health (Chung, Stevens, & Cerniglia, 1992).
Influence on Degradability by Microorganisms : The structural patterns of azo dyes affect their biodegradability by microorganisms such as Streptomyces spp. and Phanerochaete chrysosporium (Pasti-Grigsby et al., 1992).
Effects on Amphibians : The azo dye Disperse Yellow 7 (DY7) was shown to induce cellular stress and alter androgen-related gene expression in amphibian larvae, highlighting the environmental impact of azo dyes (Mathieu-Denoncourt et al., 2014).
Degradation Pathways : Advanced Fenton degradation processes effectively degrade azo dyes in wastewater, suggesting potential methods for environmental remediation (Grčić, Vujević, & Koprivanac, 2010).
Electro-Fenton Oxidation for Decolorization : Studies have shown that electro-Fenton oxidation is effective in decolorizing Sunset Yellow FCF azo-dye in aqueous solutions, providing insights into wastewater treatment techniques (Ghoneim, El-Desoky, & Zidan, 2011).
Mineralization of Azo Dyes : A study demonstrated the total degradation of the sulfonated azo dye Mordant Yellow 3 by a bacterial consortium, illustrating the microbial potential in dye degradation (Haug et al., 1991).
Impact on Soil Microbial Communities : Azo dyes, including Acid Yellow 19, significantly affected microbial community structure in soils, indicating their environmental footprint (Imran et al., 2015).
Electroanalytical Determination Methods : Electroanalytical methods like voltammetry have been used for the determination of azo-dyes, such as Sunset Yellow, showcasing their application in analytical chemistry (Vladislavić et al., 2018).
Mutagenesis and Carcinogenesis of Azo Dyes : Research has discussed the significance of azo reduction in the mutagenesis and carcinogenesis of azo dyes, highlighting the health implications of these compounds (Chung, 1983).
Genotoxic Effects : The food coloring azo dye Sunset Yellow has shown genotoxic and cytotoxic impacts on living cells, raising concerns about the extensive use of such synthetic dyes (Dwivedi & Kumar, 2015).
Mecanismo De Acción
Safety and Hazards
Azo Yellow should be handled with care to avoid dust formation and inhalation of mists or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn during handling . In case of accidental ingestion or contact with eyes, immediate medical attention should be sought .
Propiedades
IUPAC Name |
sodium;4-[[4-(2,4-dinitro-N-nitrosoanilino)-2-nitrophenyl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N7O10S.Na/c26-21-22(16-8-4-13(23(27)28)10-18(16)25(31)32)12-3-7-15(17(9-12)24(29)30)20-19-11-1-5-14(6-2-11)36(33,34)35;/h1-10H,(H,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPKMYUXWHBGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N(C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N7NaO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648747 | |
| Record name | Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azo yellow | |
CAS RN |
12627-77-9 | |
| Record name | Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



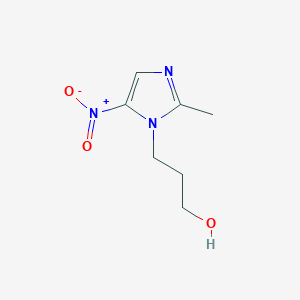
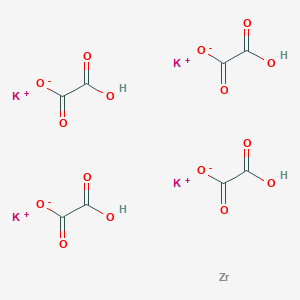

![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
